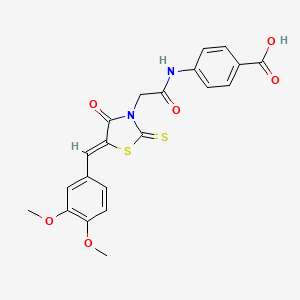
(Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a useful research compound. Its molecular formula is C21H18N2O6S2 and its molecular weight is 458.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N2O5S2, with a molecular weight of 458.6 g/mol. The compound features a thiazolidine ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including those similar to this compound.
Case Studies
-
Cytotoxicity Against Tumor Cell Lines :
- A study evaluated various rhodanine derivatives and found that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). For instance, one derivative showed a 64.4% inhibition of MCF-7 cell growth at a concentration of 100 µg/mL .
- Another derivative demonstrated selective antitumor activity against HCT 116 (colorectal adenocarcinoma) with an IC50 value of 10 µM, indicating its potential as a targeted cancer therapy .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have also been explored.
Findings
- Broad-Spectrum Activity :
- Similar thiazolidine derivatives have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1.27 µM against various strains .
- The structure of these compounds plays a crucial role in their effectiveness against microbial pathogens.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure.
Key Observations
- Substituent Effects :
科学研究应用
Anti-inflammatory Properties
Research indicates that compounds similar to (Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid exhibit significant anti-inflammatory activity. The compound is believed to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. In vitro studies have shown that derivatives of thiazolidinone compounds can selectively inhibit COX-II with IC50 values comparable to established anti-inflammatory drugs like Celecoxib .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Thiazolidinone derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth. Studies suggest that the incorporation of the 3,4-dimethoxybenzylidene moiety enhances the compound's cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy. The thiazolidinone core combined with specific substituents like the dimethoxybenzylidene group contributes to its biological activity. Research has shown that modifications to this structure can lead to enhanced selectivity and potency against COX enzymes and cancer cells .
In Vitro Studies
A study published in ACS Omega reported the synthesis and evaluation of various thiazolidinone derivatives, including those related to this compound. These compounds demonstrated promising anti-inflammatory effects with low ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
In Vivo Studies
Animal model studies have shown that derivatives of this compound can significantly reduce inflammation and pain associated with conditions like arthritis without the gastrointestinal side effects commonly seen with NSAIDs . Further investigations are required to fully understand the pharmacokinetics and therapeutic window of these compounds.
属性
IUPAC Name |
4-[[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S2/c1-28-15-8-3-12(9-16(15)29-2)10-17-19(25)23(21(30)31-17)11-18(24)22-14-6-4-13(5-7-14)20(26)27/h3-10H,11H2,1-2H3,(H,22,24)(H,26,27)/b17-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAJHNCHRWPGMK-YVLHZVERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














